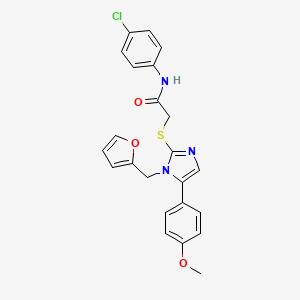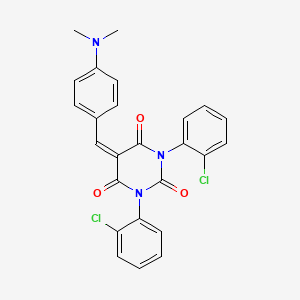![molecular formula C21H20N4O3S B2680365 1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1793836-20-0](/img/structure/B2680365.png)
1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Additionally, it has a methylsulfanyl group attached to a phenyl ring, a propyl group, and a tetrahydroquinazoline-2,4-dione moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,2,4-oxadiazole ring and the tetrahydroquinazoline-2,4-dione moiety would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role .科学的研究の応用
Synthesis and Characterization
This compound is part of a broader category of chemicals studied for their potential in various applications, including chemotherapeutic agents. For instance, vibrational spectroscopic studies, along with HOMO-LUMO, NBO analysis, and MEP of related compounds, demonstrate the potential utility in understanding the electronic properties and reactivity of such molecules. The detailed analysis provides insights into the molecular stability, charge distribution, and interaction potentials, which are crucial for designing drugs with optimized efficacy and reduced side effects (Sebastian et al., 2015).
Antitumor Activity
Research into related chemical structures has shown potential antitumor activities. The synthesis and evaluation of novel cyclic arylsulfonylureas, for example, highlight the antitumor efficacy against various cancer cell lines. This research underscores the importance of structural modifications in enhancing the anticancer properties of these compounds, with some derivatives showing significant inhibitory effects on specific cancer cells (El-Deeb et al., 2010).
Catalytic Applications
The compound's framework is also explored in catalytic applications, showcasing its versatility beyond medicinal uses. A study on the effective catalytic system for the synthesis of related compounds emphasizes the role of certain catalysts in enhancing the efficiency of synthesis processes. These findings contribute to the development of more sustainable and cost-effective chemical production methods (Kefayati et al., 2012).
Chemosensors
In the realm of analytical chemistry, derivatives of the mentioned compound have been utilized in the development of chemosensors. These sensors can detect ions or molecules, indicating applications in environmental monitoring, diagnostics, and research labs. The design and application of such chemosensors benefit from the unique electronic and structural properties of the compound, enabling selective and sensitive detection mechanisms (Zhang et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Mode of Action
The presence of a methylsulfanyl group could potentially influence the compound’s interaction with its targets. Methylsulfanyl groups are known to enhance lipophilicity, which could improve the compound’s ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Based on its structural features, it could potentially interact with enzymes or receptors involved in inflammation or cell proliferation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For instance, the methylsulfanyl group could enhance lipophilicity, potentially aiding absorption and distribution .
Result of Action
The cellular effects of the compound would depend on its specific targets and mode of action. Given the biological activities associated with 1,2,4-oxadiazole compounds, potential effects could include the inhibition of bacterial growth or the reduction of inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s activity, stability, and efficacy. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its biological activity .
特性
IUPAC Name |
1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N4O3S/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)14-8-10-15(29-2)11-9-14/h4-11,16H,3,12-13H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUWIJICXWRZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate](/img/structure/B2680282.png)

![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)

![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)
![2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2680290.png)



![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2680296.png)
![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)
